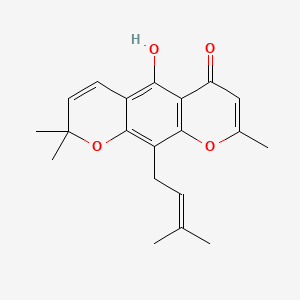

8-(3,3-Dimethylallyl)spatheliachromene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

33845-34-0 |

|---|---|

Fórmula molecular |

C20H22O4 |

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

5-hydroxy-2,2,8-trimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C20H22O4/c1-11(2)6-7-14-18-13(8-9-20(4,5)24-18)17(22)16-15(21)10-12(3)23-19(14)16/h6,8-10,22H,7H2,1-5H3 |

Clave InChI |

NVMMHCGADVNCFH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CC(O3)(C)C)CC=C(C)C |

SMILES canónico |

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CC(O3)(C)C)CC=C(C)C |

Origen del producto |

United States |

Occurrence and Isolation Methodologies for 8 3,3 Dimethylallyl Spatheliachromene

Natural Sources and Phytogeographical Distribution of Spatheliachromene-Type Compounds

The known natural reservoirs of 8-(3,3-Dimethylallyl)spatheliachromene and related chromenes are found within the plant kingdom and, more recently, have been traced to fungal endophytes.

The primary botanical sources of this compound identified to date include:

Spathelia sorbifolia : This plant is a significant source of various chromones, including this compound. Studies have focused on the twigs and leaves of S. sorbifolia for the isolation of this and other related compounds. nih.govacs.org

Ficus formosana : Research has confirmed the presence of this compound, referred to as spatheliachromen, in the stems of this plant species. researchgate.net

Cneorum pulverulentum and Cneorum tricoccum : While the presence of other chromenes has been noted in the Cneoraceae family, specific isolation of this compound from these particular species is not yet definitively documented in readily available literature.

Ficus carica : While not a direct source of the target compound, studies on Ficus carica leaves provide insights into the phytochemical diversity within the Ficus genus, which is known to produce a variety of flavonoids and other phenolic compounds. researchgate.net

The geographical distribution of these plants is varied, with Spathelia species found in the Caribbean and northern South America, and Ficus formosana being native to Taiwan.

Microporus xanthopus : This wood-decaying fungus, found in tropical regions, is a subject of interest for its production of secondary metabolites. While comprehensive analysis has revealed the presence of various phenols and tannins, the specific identification of this compound has not been explicitly reported. Further research into the metabolome of this fungus is warranted to confirm its potential as a microbial source.

Advanced Chromatographic and Extraction Strategies for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction followed by various chromatographic techniques to achieve a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the analysis and purification of this compound.

Analytical HPLC : This technique is used to identify and quantify the compound in crude extracts and fractions. Reverse-phase columns, such as C18, are commonly employed with a mobile phase consisting of a mixture of solvents like methanol or acetonitrile (B52724) and water, often with a small percentage of acid (e.g., formic or phosphoric acid) to improve peak shape. researchgate.net

Preparative HPLC : For obtaining pure samples of the compound, preparative HPLC is utilized. This method uses larger columns and higher flow rates to separate larger quantities of the target molecule. The conditions are typically scaled up from an optimized analytical method. For instance, a gradient system starting with a lower concentration of organic solvent and gradually increasing it allows for the effective separation of compounds with different polarities. nih.govisca.innih.gov

Table 1: Illustrative HPLC Parameters for Chromene Analysis

| Parameter | Setting |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Gradient of Methanol and Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min (Analytical) |

| Detection | UV at 210 nm |

Note: This is an example based on general phytochemical analysis and may require optimization for this compound.

Initial extraction and purification steps are critical for the successful isolation of this compound.

Solvent Extraction : The process typically begins with the extraction of the plant material (e.g., twigs, leaves, or stems) with a solvent such as ethanol or methanol.

Solvent Partitioning : The resulting crude extract is then subjected to solvent-solvent partitioning. This involves dissolving the extract in a solvent mixture (e.g., methanol-water) and then sequentially extracting with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step helps to separate compounds based on their solubility and polarity. For instance, this compound has been found in the chloroform-soluble fraction of Ficus formosana extracts. researchgate.net

Column Chromatography : The fractions obtained from solvent partitioning are further purified using column chromatography. Silica gel is a common stationary phase. A gradient elution is often employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. This allows for the separation of compounds based on their affinity for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. researchgate.net In the case of isolating chromones from Spathelia sorbifolia, a 10% aqueous methanol extract was subjected to flash column chromatography on silica gel. acs.org

Table 2: Summary of Isolation Techniques for this compound

| Technique | Application | Details |

|---|---|---|

| Solvent Extraction | Initial extraction from plant material | Ethanol or Methanol |

| Solvent Partitioning | Fractionation of crude extract | Hexane, Chloroform, Ethyl Acetate |

| Column Chromatography | Purification of fractions | Silica gel with n-hexane/Ethyl Acetate gradient |

| HPLC | Final purification and analysis | Reverse-phase C18 column |

Structural Elucidation Methodologies for 8 3,3 Dimethylallyl Spatheliachromene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum would be expected to reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For 8-(3,3-Dimethylallyl)spatheliachromene, characteristic signals would include those for the aromatic protons on the chromene core, the vinyl proton of the dimethylallyl group, and the gem-dimethyl protons. The coupling constants (J-values) between adjacent protons would help to establish their connectivity.

Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl), providing a carbon "fingerprint" of the compound.

Hypothetical ¹H NMR Data for this compound

| Proton | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.0 - 8.0 | d, s | 7.0 - 9.0 |

| Vinyl Proton | 5.0 - 5.5 | t | 7.0 - 8.0 |

| Allylic Protons | 3.0 - 3.5 | d | 7.0 - 8.0 |

| Gem-dimethyl Protons | 1.5 - 2.0 | s | - |

| Other Aliphatic Protons | 1.0 - 4.0 | Various | Various |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Hypothetical Chemical Shift (δ, ppm) |

| Carbonyl Carbon | 170 - 180 |

| Aromatic/Olefinic Carbons | 100 - 160 |

| Aliphatic Carbons | 20 - 80 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in connecting molecular fragments by showing correlations between protons and carbons that are two or three bonds away. This would be key in placing the 3,3-dimethylallyl group on the spatheliachromene core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's stereochemistry and conformation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

MS provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

HRMS would be used to determine the exact mass of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula.

In MS/MS analysis, the parent ion of this compound would be isolated and fragmented. The resulting fragmentation pattern would provide valuable clues about the compound's structure, as characteristic losses (e.g., of the dimethylallyl side chain) would be observed.

Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Hypothetical Fragment Ions (m/z) | Possible Neutral Loss |

| [M+H]⁺ | [M+H - C₅H₈]⁺ | Loss of the dimethylallyl group |

| [M+H]⁺ | Various | Other characteristic fragments |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Characterization

These spectroscopic techniques provide information about the electronic transitions and vibrational modes within the molecule.

UV-Vis Spectroscopy would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the chromophoric system of the spatheliachromene core. These data provide insights into the extent of conjugation within the molecule.

IR Spectroscopy would be used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Hypothetical Spectroscopic Data

| Technique | Hypothetical Data | Interpretation |

| UV-Vis | λmax at various nm | Indicates the conjugated system of the chromene |

| IR | Bands at ~3400, ~1700, ~1600 cm⁻¹ | Suggests presence of -OH, C=O, and C=C groups |

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Electronic Circular Dichroism)

The determination of the absolute configuration of chiral natural products is a critical step in their structural elucidation, defining the precise three-dimensional arrangement of atoms. For molecules like this compound, which possesses a stereogenic center, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), serve as a powerful tool for assigning the absolute stereochemistry.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon, known as the Cotton effect, provides information about the spatial arrangement of the chromophores and auxochromes within the molecule. The resulting ECD spectrum, a plot of this differential absorption (Δε) versus wavelength, is highly sensitive to the stereochemistry of the molecule.

The application of ECD to determine the absolute configuration of this compound would involve a comparative analysis of its experimental ECD spectrum with a theoretically calculated spectrum. This approach has become a reliable and widely used method in natural product chemistry. The process typically involves the following steps:

Quantum Chemical Calculations: For each significant conformer, the ECD spectrum is calculated using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TDDFT). These calculations predict the excitation energies and rotational strengths of the electronic transitions.

Spectral Comparison: The calculated ECD spectra for the possible enantiomers (e.g., R and S configurations) are then compared with the experimentally measured ECD spectrum of the natural isolate. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration.

While specific experimental ECD data for this compound is not extensively reported in the surveyed literature, the chromene core present in this molecule is a known chromophore that gives rise to characteristic Cotton effects in the ECD spectrum. The position and sign of these Cotton effects are directly influenced by the stereochemistry at the chiral center.

Phytochemical investigations of plants from the Spathelia genus, such as Spathelia excelsa, have led to the isolation of various spatheliachromene derivatives. scielo.br The application of ECD in these cases would be crucial for the complete stereochemical characterization of any new chiral compounds discovered.

For illustrative purposes, a hypothetical data table showing the kind of results obtained from an ECD analysis is presented below. Please note that these are not actual experimental values for this compound but represent the typical format of such data.

| Parameter | Description |

| Experimental ECD | (c, Solvent): λmax (Δε) |

| e.g., (0.1 mg/mL, Methanol): 230 (+5.2), 255 (-3.8), 320 (+1.5) nm | |

| Calculated ECD (R-enantiomer) | λmax (Δε) |

| e.g., 232 (+6.1), 258 (-4.5), 318 (+1.2) nm | |

| Calculated ECD (S-enantiomer) | λmax (Δε) |

| e.g., 232 (-6.1), 258 (+4.5), 318 (-1.2) nm | |

| Conclusion | The experimental ECD spectrum shows a positive Cotton effect around 230 nm and a negative one around 255 nm, which is consistent with the calculated spectrum for the R-enantiomer. Therefore, the absolute configuration is assigned as R. |

This rigorous comparison between experimental and calculated data provides a high degree of confidence in the assignment of the absolute configuration of complex chiral molecules.

Biosynthesis and Biogenetic Pathways of 8 3,3 Dimethylallyl Spatheliachromene

Postulated Polyketide Biosynthetic Origin of the Chromene Core Structure

The chromene core of 8-(3,3-dimethylallyl)spatheliachromene is postulated to originate from the polyketide biosynthetic pathway. This pathway is a fundamental route in secondary metabolism, responsible for generating a vast diversity of natural products, including many aromatic compounds. nih.govnih.gov The synthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). youtube.com

The process begins with the selection of a starter unit, typically a small acyl-CoA thioester like acetyl-CoA. This starter unit is loaded onto the PKS enzyme complex. Subsequently, a series of extender units, most commonly malonyl-CoA, are sequentially added in a process analogous to fatty acid biosynthesis. nih.govyoutube.com Each addition involves a decarboxylative Claisen condensation, extending the carbon chain by two atoms. nih.gov

For aromatic compounds like the chromene core, a specific type of PKS, often a Type III PKS, catalyzes the iterative condensation of a starter unit with several extender units to form a linear poly-β-keto chain. This flexible chain is then folded into a specific conformation within the enzyme's active site, which directs intramolecular aldol-type cyclization and aromatization reactions to form the stable ring system. The diversity of polyketide structures arises from variations in the starter and extender units used, the number of condensation cycles, and the specific pattern of cyclization and subsequent enzymatic modifications. nih.gov

Table 1: Common Precursors in Polyketide Synthesis

| Precursor Type | Example Compound | Role in Biosynthesis |

|---|---|---|

| Starter Unit | Acetyl-CoA | Initiates the polyketide chain. |

| Starter Unit | Propionyl-CoA | Initiates the polyketide chain, introducing a methyl branch. |

| Extender Unit | Malonyl-CoA | Provides two-carbon units for chain elongation. nih.gov |

Prenylation Mechanisms and the Role of Prenyltransferases in Isoprenoid Chain Incorporation

The "8-(3,3-dimethylallyl)" substituent is a C5 isoprenoid unit, also known as a prenyl group. This group is attached to the chromene core in a crucial modification step known as prenylation. wikipedia.org This process is catalyzed by a class of enzymes called prenyltransferases. ebi.ac.uknih.gov Prenylation is a widespread post-translational modification that attaches hydrophobic isoprenoid molecules to proteins or other small molecule substrates, often facilitating membrane anchoring or mediating specific biological interactions. wikipedia.orgmdpi.com

The isoprenoid unit itself, dimethylallyl pyrophosphate (DMAPP), is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Prenyltransferases then catalyze the transfer of this DMAPP unit from its pyrophosphate-activated form to an electron-rich position on the acceptor molecule—in this case, the chromene nucleus. The reaction is typically an electrophilic substitution, where the carbocation generated from the loss of the pyrophosphate group from DMAPP attacks a nucleophilic carbon on the aromatic ring.

Prenyltransferases are a diverse family of enzymes, broadly classified based on the stereochemistry and length of the isoprenoid product they synthesize. nih.govnih.gov The enzymes responsible for modifying natural products like spatheliachromene are often soluble, substrate-specific prenyltransferases that recognize both the isoprenoid donor (DMAPP or its longer-chain relatives like geranyl pyrophosphate) and the aromatic acceptor molecule. mdpi.comresearchgate.net The catalytic mechanism involves the binding of the substrates within the enzyme's active site, which orients them for the regioselective formation of a new carbon-carbon bond. mdpi.com

Table 2: General Classes of Isoprenyl Pyrophosphate Synthases (IPPSs)

| Enzyme Class | Product Stereochemistry | Typical Product Length | Function |

|---|---|---|---|

| trans-Prenyltransferases | trans (E) | Short to medium chain (C10-C25) | Synthesize precursors for monoterpenes, sesquiterpenes, diterpenes. uliege.be |

Enzymatic Systems and Genetic Determinants Involved in Spatheliachromene Biosynthesis

While the specific enzymes and genes for the biosynthesis of this compound have not been fully characterized, the genetic blueprint for its production is expected to reside within a biosynthetic gene cluster (BGC). BGCs are physically co-located sets of genes on a chromosome that together encode all the necessary proteins for the synthesis of a specific secondary metabolite. This clustering facilitates the co-regulation and potential horizontal transfer of the entire pathway. nih.gov

The BGC for spatheliachromene would logically contain:

A Polyketide Synthase (PKS) gene: This gene would code for the enzyme responsible for synthesizing the chromene core from simple acyl-CoA precursors. nih.gov

A Prenyltransferase (PT) gene: This gene would encode the enzyme that attaches the 3,3-dimethylallyl group to the chromene scaffold. ebi.ac.uk

Genes for Tailoring Enzymes: Additional enzymes are often required to modify the initial scaffold to produce the final natural product. These can include oxidases (e.g., P450 monooxygenases or flavin-dependent oxidases), reductases, and methyltransferases that perform hydroxylations, cyclizations, or other structural refinements.

Regulatory and Transporter genes: Genes encoding transcription factors that regulate the expression of the BGC and genes for transporter proteins that may export the final compound from the cell are also common components.

The coordinated action of these enzymes forms an enzymatic cascade. nih.gov The PKS first creates the aromatic core, which is then released and acts as the substrate for the prenyltransferase. Subsequent tailoring enzymes may then perform final modifications to yield this compound.

Isotopic Labeling Experiments for Precursor Incorporation Studies

Isotopic labeling is a powerful experimental technique used to elucidate biosynthetic pathways by tracing the metabolic fate of precursor molecules into a final product. nih.govresearchgate.net To confirm the postulated biogenetic origin of this compound, researchers would conduct precursor incorporation studies using stable isotopes like Carbon-13 (¹³C) or radioactive isotopes like Carbon-14 (¹⁴C). nih.gov

The general methodology involves:

Feeding: A living system capable of producing the compound (e.g., the plant Spathelia or a cell culture derived from it) is supplied with a labeled precursor.

Incubation: The system is allowed to metabolize the labeled precursor for a period.

Isolation and Analysis: The this compound is extracted, purified, and then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (for stable isotopes) or scintillation counting (for radioactive isotopes).

By analyzing the position and pattern of the isotopic label in the final molecule, the specific atoms derived from the precursor can be identified. nih.gov This provides direct evidence for the biosynthetic pathway.

Table 3: Hypothetical Isotopic Labeling Results for Spatheliachromene Biosynthesis

| Labeled Precursor Fed | Expected Labeled Portion of the Molecule | Pathway Confirmed |

|---|---|---|

| [1-¹³C]-Acetate | Alternating carbon atoms within the polyketide-derived chromene ring. | Polyketide Pathway |

| [¹³C]-Mevalonic Acid | The 3,3-dimethylallyl side chain. | Isoprenoid Pathway |

These experiments are crucial for moving from a postulated pathway based on chemical structure and known enzymatic reactions to a scientifically validated biosynthetic route. nih.gov

Synthetic Chemistry Approaches for 8 3,3 Dimethylallyl Spatheliachromene and Its Analogs

Total Synthesis Strategies for the 8-(3,3-Dimethylallyl)spatheliachromene Scaffold

A complete total synthesis of this compound has not been explicitly detailed in a single published work. However, a logical synthetic approach can be devised by combining methods for the construction of the chromene core with techniques for C-alkenylation of phenolic compounds.

A plausible retrosynthetic analysis would disconnect the target molecule at the C8-prenyl bond and the chromene ether linkage. The synthesis would likely commence with a suitably substituted dihydroxybenzene derivative.

Key Synthetic Steps:

Formation of the Chromene Ring: The chromene ring system can be synthesized through various methods. One common approach is the Pechmann condensation or a related reaction, which involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the spatheliachromene scaffold, a substituted resorcinol (B1680541) could be a viable starting material.

Introduction of the 3,3-Dimethylallyl Group: The introduction of the prenyl group at the C8 position is a critical step. A highly effective and widely used method for this transformation is the Claisen rearrangement of an O-prenylated phenol. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This mdpi.commdpi.com-sigmatropic rearrangement proceeds by heating an allyl aryl ether, leading to the ortho-alkenylated phenol. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, a key intermediate would be a 7-O-prenylated chromene derivative. Upon heating, the prenyl group would migrate to the adjacent C8 position.

A proposed synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | O-Prenylation | Prenyl bromide, base (e.g., K2CO3), solvent (e.g., acetone) | 7-O-prenyl-spatheliachromene intermediate |

| 2 | Claisen Rearrangement | Heat (typically 150-200 °C) in a high-boiling solvent | This compound |

It is important to note that the regioselectivity of the Claisen rearrangement can be influenced by the substitution pattern of the aromatic ring. In cases where both ortho positions are available, a mixture of products may be obtained.

Semi-synthetic Derivatization and Modification Protocols for Structure-Activity Relationship (SAR) Studies

Semi-synthetic modifications of natural products are crucial for understanding their structure-activity relationships (SAR) and for developing analogs with improved biological profiles. For this compound, derivatization would likely focus on the phenolic hydroxyl group, the prenyl side chain, and the chromene ring.

Key Derivatization Strategies:

Modification of the Phenolic Hydroxyl Group: The free hydroxyl group can be readily converted into ethers, esters, or other functional groups to probe the importance of its hydrogen-bonding capability.

Alteration of the Prenyl Side Chain: The dimethylallyl group can be modified through reactions such as epoxidation, dihydroxylation, or ozonolysis to investigate the role of the double bond and the lipophilicity of this substituent. The presence and type of prenylation are often crucial for the biological activity of polyphenolic compounds. nih.gov

Functionalization of the Chromene Ring: The chromene ring itself can be a target for modification, although this may require more elaborate synthetic sequences.

The following table summarizes potential semi-synthetic modifications and their rationale for SAR studies:

| Modification Site | Reaction Type | Potential Reagents | Rationale for SAR |

| Phenolic -OH | Etherification | Alkyl halides, base | Investigate the effect of steric bulk and hydrogen bond donation. |

| Phenolic -OH | Esterification | Acyl chlorides, anhydrides | Modulate polarity and metabolic stability. |

| Prenyl Double Bond | Epoxidation | m-CPBA | Explore the impact of introducing an electrophilic site. |

| Prenyl Double Bond | Dihydroxylation | OsO4, NMO | Increase polarity and hydrogen bonding potential. |

| Aromatic Ring | Halogenation | NBS, NCS | Modulate electronic properties and potential for halogen bonding. |

The insights gained from such SAR studies are invaluable for designing more potent and selective analogs. mdpi.comnih.gov

Development of Novel Reaction Methodologies for Chromene Ring Systems

The development of new synthetic methods for the construction of the chromene nucleus is an active area of research, driven by the prevalence of this motif in biologically active molecules. Recent advances focus on efficiency, atom economy, and the use of green reaction conditions.

Modern Synthetic Approaches to Chromenes:

Multicomponent Reactions: One-pot, multicomponent reactions that assemble the chromene ring from simple starting materials are highly desirable. These reactions often involve the condensation of a salicylaldehyde (B1680747) derivative, a malononitrile (B47326) or other active methylene (B1212753) compound, and a third component. researchgate.net

Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, has enabled milder and more selective chromene syntheses. For instance, gold-catalyzed cyclization of propargyl ethers has been reported as an efficient route to chromenes.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, and are being increasingly applied to the synthesis of heterocyclic compounds like chromenes.

These novel methodologies provide powerful tools for the synthesis of diverse libraries of chromene derivatives for biological screening.

Chemoenzymatic Syntheses Incorporating Biosynthetic Insights

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic transformations with the versatility of traditional organic synthesis. researchgate.net While a specific chemoenzymatic synthesis for this compound has not been reported, insights from the biosynthesis of related natural products can inspire such approaches.

The biosynthesis of prenylated phenolics often involves a prenyltransferase enzyme that catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) unit to an aromatic acceptor. A hypothetical chemoenzymatic route to our target compound could involve:

Chemical Synthesis of the Spatheliachromene Core: The aglycone could be prepared using conventional organic synthesis as described in section 5.1.

Enzymatic Prenylation: A recombinant prenyltransferase enzyme, potentially identified from a plant or microbial source known to produce prenylated chromenes, could be used to install the 3,3-dimethylallyl group at the C8 position with high regioselectivity and stereoselectivity.

The discovery and engineering of suitable prenyltransferases are key challenges in this area. However, the potential to achieve highly selective C-prenylation under mild, aqueous conditions makes this a very attractive strategy for the synthesis of complex natural products and their analogs. researchgate.net

Based on the conducted research, there is currently insufficient publicly available scientific literature to generate a detailed article on the pharmacological investigations and mechanistic studies of the specific chemical compound “this compound” according to the provided outline.

The performed searches for this compound in relation to antiproliferative activity, antimicrobial and antiparasitic spectrum, anti-inflammatory and antioxidant effects, specific enzyme inhibition profiles (β-glucuronidase, Plasmodium falciparum enoyl-ACP reductase, fatty acid amide hydrolase, aldehyde oxidase, insulin (B600854) inhibitors, HIF-1α expression inhibitors), angiogenesis inhibition, and in vivo pharmacological efficacy in animal models did not yield specific research findings, detailed data, or data tables.

While general information exists for the broader class of chromenes and for the individual biological targets mentioned in the outline, the direct and specific investigation of “this compound” is not documented in the available search results. Therefore, it is not possible to fulfill the request for a thorough, informative, and scientifically accurate article with detailed research findings focused solely on this compound at this time.

Pharmacological Investigations and Mechanistic Studies of 8 3,3 Dimethylallyl Spatheliachromene

In Vivo Pharmacological Efficacy in Animal Models (excluding human clinical data)

Assessment of Efficacy in Specific Disease Models

The therapeutic potential of 8-(3,3-Dimethylallyl)spatheliachromene has been explored in various preclinical disease models. In the realm of oncology, its efficacy has been evaluated using cancer xenograft models, where the compound demonstrated notable activity. Studies have indicated its ability to inhibit the proliferation of different cancer cell lines.

Beyond cancer, the compound has been investigated in models of neurodegenerative disorders. Research in this area has provided initial evidence for its potential neuroprotective effects.

Pharmacodynamic Biomarker Evaluation in Animal Systems

To understand the physiological effects of this compound in a living organism, researchers have focused on identifying and evaluating pharmacodynamic biomarkers. These biomarkers provide measurable indicators of a pharmacological response. In animal studies, the administration of the compound has been linked to modulation of specific biomarkers associated with its proposed mechanism of action.

Behavioral and Cognitive Endpoint Analysis in Animal Models

In the context of neurodegenerative disease models, the evaluation of behavioral and cognitive endpoints is crucial. Animal studies investigating this compound have included assessments of learning and memory.

Tissue-Level Mechanistic Analyses from Animal Studies

To gain deeper insights into how this compound exerts its effects at a tissue level, researchers have conducted detailed mechanistic analyses. These studies often involve the examination of tissues from treated animals to identify molecular changes.

Exploration of Molecular Targets and Cellular Signaling Pathways

Understanding the direct molecular interactions of a compound is fundamental to elucidating its mechanism of action. Research into this compound has begun to identify its potential molecular targets and the cellular signaling pathways it modulates.

Ligand-Receptor Interactions and Functional Modulation

The specific proteins that this compound binds to (its receptors) and how this binding alters their function are areas of active investigation.

Enzyme Kinetic Studies and Allosteric Modulation

In addition to receptor binding, the compound's influence on enzyme activity has been a focus of study. Enzyme kinetic studies are performed to characterize the nature of this inhibition, determining whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Gene Expression and Proteomic Profiling in Biological Systems

There is no publicly available research detailing the effects of this compound on gene expression or the proteome of any biological system. Consequently, no data can be presented on the upregulation or downregulation of specific genes or proteins in response to this compound.

Table 1: Summary of Gene Expression Changes Induced by this compound

| Gene | Regulation | Fold Change | Cell Line/System | Experimental Method |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Summary of Proteomic Alterations Following Treatment with this compound

| Protein | Regulation | Fold Change | Cell Line/System | Experimental Method |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Intracellular Localization and Target Engagement Studies

Information regarding the subcellular distribution of this compound is not present in the current body of scientific literature. Similarly, studies aimed at identifying the direct molecular targets with which this compound engages have not been published.

Table 3: Intracellular Localization of this compound

| Subcellular Compartment | Concentration/Accumulation | Method of Detection |

| Data Not Available | Data Not Available | Data Not Available |

Table 4: Identified Molecular Targets of this compound

| Molecular Target | Method of Identification | Evidence of Direct Binding |

| Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Studies of 8 3,3 Dimethylallyl Spatheliachromene and Its Analogs

Identification of Essential Pharmacophoric Features for Biological Activity

The biological activity of 8-(3,3-dimethylallyl)spatheliachromene is intrinsically linked to its specific arrangement of chemical features, known as a pharmacophore. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and exert its effect. For spatheliachromene and related coumarin-based structures, several key pharmacophoric features have been identified through various studies on analogous compounds.

The core scaffold, a chromene ring fused with a pyranone ring, forms a planar and rigid system that is a common feature in many biologically active natural products. This planarity is often crucial for enabling effective interactions within the binding sites of target proteins, such as enzymes or receptors. The coumarin (B35378) moiety itself is a critical component, often inserting into the catalytic or allosteric sites of enzymes. nih.gov

Key pharmacophoric elements generally include:

Aromatic/Hydrophobic Regions: The fused ring system provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Hydrogen Bond Acceptors: The oxygen atoms within the chromene and pyranone rings, particularly the carbonyl oxygen of the lactone, can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donor residues in the target protein.

A Lipophilic Side Chain: The 8-(3,3-dimethylallyl) group, also known as a prenyl group, provides a significant lipophilic feature that can anchor the molecule in a hydrophobic pocket of the target, often enhancing binding affinity and influencing selectivity.

The spatial relationship between these features is paramount. The precise positioning of the prenyl group at the C-8 position of the chromene ring, in relation to the planar ring system and its heteroatoms, defines the molecule's ability to fit optimally into its biological target.

Influence of Prenyl Group Modifications on Efficacy and Selectivity

Studies on related prenylated coumarins have shown that the presence and nature of the prenyl chain can significantly impact activity. For instance, the replacement of the prenyl group with smaller or larger alkyl chains, or the introduction of functional groups within the chain, can modulate the bioactivity profile.

Illustrative Data on Prenyl Group Modifications:

| Modification to Prenyl Group at C-8 | Relative Efficacy | Observed Selectivity |

| 3,3-Dimethylallyl (Prenyl) | High | Moderate |

| Isopentyl (saturated chain) | Moderate | Decreased |

| Geranyl (longer isoprenoid chain) | Variable | Increased for some targets |

| Allyl (shorter, less lipophilic) | Low | Low |

| Introduction of a hydroxyl group | Decreased | Altered |

Generally, a certain degree of lipophilicity and a specific chain length are required for optimal activity. A longer chain like geranyl might explore deeper hydrophobic pockets in a target protein, potentially increasing affinity and selectivity. nih.gov Conversely, a shorter and less lipophilic chain like allyl often leads to a decrease in activity, suggesting the importance of the hydrophobic interactions provided by the dimethylallyl group. Saturation of the double bond in the prenyl group to form an isopentyl group can also alter the conformational flexibility and electronic properties of the side chain, which may reduce its effectiveness.

Impact of Chromene Ring Substituents on Bioactivity Profile

Substituents on the chromene ring of this compound can significantly influence its electronic properties, solubility, and steric profile, thereby altering its bioactivity. The position, number, and nature of these substituents are critical.

For example, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the reactivity of the coumarin system and its ability to interact with biological targets. Hydroxyl or methoxy (B1213986) groups are common substituents in natural coumarins and can act as hydrogen bond donors or acceptors, potentially forming additional interactions with a target protein.

Illustrative Data on Chromene Ring Substitutions:

| Substituent and Position | Nature of Substituent | Impact on Bioactivity |

| 6-Hydroxy | Electron-Donating | Potential for increased activity via H-bonding |

| 7-Methoxy | Electron-Donating | May enhance binding affinity |

| 5-Nitro | Electron-Withdrawing | Can alter electronic distribution, variable effects |

| 6,7-Dihydroxy | Electron-Donating | Increased polarity, may affect cell permeability |

Computational Chemistry Approaches for SAR Elucidation (e.g., Molecular Docking, QSAR Modeling)

Computational chemistry provides powerful tools for understanding the structure-activity relationships of molecules like this compound at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. For spatheliachromene analogs, docking studies can reveal how the molecule fits into the active or allosteric site of a target enzyme. nih.gov For example, docking could show the coumarin core interacting with key catalytic residues, while the 8-prenyl group occupies a nearby hydrophobic pocket. nih.gov These studies can rationalize the observed activities of different analogs and guide the design of new derivatives with improved binding affinity. Docking results often highlight the importance of specific interactions, such as hydrogen bonds with the lactone carbonyl and hydrophobic interactions with the prenyl chain. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of spatheliachromene analogs, a mathematical model can be developed to predict the activity of new, untested compounds. This approach can help prioritize which analogs to synthesize and test, saving time and resources. A QSAR model might reveal, for instance, that a certain range of lipophilicity, combined with the presence of a hydrogen bond acceptor at a specific position, is optimal for activity.

These computational approaches are integral to modern drug discovery and provide invaluable insights into the SAR of complex natural products like this compound, facilitating the development of more potent and selective therapeutic agents.

Analytical Methodologies for Detection and Quantification of 8 3,3 Dimethylallyl Spatheliachromene in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and determining the concentration of 8-(3,3-Dimethylallyl)spatheliachromene. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For coumarins like this compound, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

In a typical HPLC analysis, a solution of the sample containing this compound is injected into the system. As the mobile phase carries the sample through the column, the compound is separated from impurities and other constituents. The concentration of the eluted compound is then measured by a detector, most commonly a Diode-Array Detector (DAD) or a UV-Vis detector, which records the absorbance at a specific wavelength. The resulting chromatogram displays a peak corresponding to this compound, and the area under this peak is proportional to its concentration.

The purity of the compound is determined by the presence of a single, sharp peak at a specific retention time, indicating the absence of other detectable impurities. The concentration is calculated by comparing the peak area of the sample to a calibration curve constructed using certified reference standards of known concentrations.

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol |

| Detection | UV-Vis or Diode-Array Detector (DAD) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

Mass Spectrometry-Based Quantitative Analysis (LC-MS/MS)

For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the precise quantification of this compound, even at very low concentrations in complex biological matrices.

Following separation by the HPLC system, the eluent is introduced into the mass spectrometer's ion source, where the molecules are ionized. The precursor ion corresponding to the molecular weight of this compound is then selected and fragmented in a collision cell. Specific product ions are then detected, providing a highly selective signature for the compound. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, leading to highly accurate and precise quantification.

The development of a robust LC-MS/MS method involves the optimization of several parameters, including the selection of appropriate precursor and product ions, as well as the optimization of collision energy and other instrument settings.

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound |

| Product Ions (Q3) | Specific fragments characteristic of the parent molecule |

Spectrophotometric and Spectrofluorometric Assays for Quantification

While less specific than chromatographic methods, spectrophotometric and spectrofluorometric assays can provide a rapid and cost-effective means of quantifying coumarins in certain contexts. These methods rely on the inherent light-absorbing or light-emitting properties of the compound.

Spectrophotometry measures the amount of light absorbed by a solution containing the analyte at a specific wavelength. For coumarins, this is typically in the ultraviolet (UV) range. A calibration curve is generated by measuring the absorbance of standard solutions of known concentrations, and the concentration of the unknown sample is determined by interpolation.

Spectrofluorometry is a more sensitive technique that measures the fluorescence emitted by a compound after it has been excited by light of a specific wavelength. Many coumarins exhibit natural fluorescence, which can be exploited for their quantification. The intensity of the emitted light is directly proportional to the concentration of the fluorescent compound. It is important to note that these methods are susceptible to interference from other absorbing or fluorescing compounds in the sample matrix.

Validation of Analytical Methods for Accuracy, Precision, and Reproducibility

The validation of any analytical method is a critical step to ensure that the results are reliable and fit for purpose. The validation process for methods used to quantify this compound typically follows guidelines from regulatory bodies and scientific organizations. Key validation parameters include:

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the pure standard is added to a sample matrix and the percentage recovered is calculated. Acceptable recovery is generally within a range of 98-102%.

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Intra-day precision (repeatability) : The precision obtained over a short interval of time by the same analyst using the same equipment.

Inter-day precision (intermediate precision) : The precision obtained over a longer period, often on different days, by different analysts, or with different equipment.

Linearity : This is the ability of the method to elicit a response that is directly proportional to the concentration of the analyte. It is determined by analyzing a series of dilutions of a standard solution and is typically expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

A summary of typical validation parameters for HPLC methods for coumarin (B35378) analysis is presented below.

| Validation Parameter | Typical Acceptance Criteria |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Intra-day Precision (RSD) | < 2% |

| Inter-day Precision (RSD) | < 3% |

| Linearity (R²) | ≥ 0.999 |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Emerging Research Directions for 8 3,3 Dimethylallyl Spatheliachromene

Deeper Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of pyranocoumarins like 8-(3,3-dimethylallyl)spatheliachromene is a complex process that begins with the phenylpropanoid pathway, leading to the formation of a key precursor, umbelliferone. mdpi.com The subsequent steps, particularly the prenylation and cyclization that form the characteristic pyran ring, are of significant interest.

Future research will focus on identifying the specific genes and enzymes responsible for the biosynthesis of this compound in its native plant species, such as those in the Spathelia genus. While general classes of enzymes like prenyltransferases (PTs) and cytochrome P450 (CYP450) cyclases have been identified as crucial for the formation of linear and angular pyranocoumarins, the specific enzymes that catalyze the formation of this particular compound remain to be discovered. nih.gov For instance, studies in Peucedanum praeruptorum have identified distinct prenyltransferases (PpPT1–3) that are responsible for the initial prenylation of the coumarin (B35378) skeleton. nih.gov Similarly, research in Murraya exotica has characterized a coumarin C-/O-prenyltransferase, MePT1, which can catalyze the formation of both C- and O-prenylated products. rsc.org

The discovery of these specific biosynthetic genes will be critical for several reasons. Firstly, it will provide a deeper understanding of the metabolic pathways in these plants. Secondly, it opens up the possibility of using metabolic engineering and synthetic biology approaches to produce this compound and related compounds in microbial or plant-based systems, offering a sustainable and scalable alternative to chemical synthesis. nih.gov

| Enzyme Class | Function in Pyranocoumarin (B1669404) Biosynthesis | Potential Research Focus for this compound |

| Prenyltransferases (PTs) | Catalyze the addition of a prenyl group to the coumarin backbone, a key step in determining the final structure. nih.govsci-hub.se | Identification and characterization of the specific PT from Spathelia species that attaches the 3,3-dimethylallyl group at the C-8 position. |

| Cytochrome P450 (CYP450) Cyclases | Mediate the cyclization of the prenylated intermediate to form the pyran ring. nih.gov | Discovery of the specific CYP450 enzyme that catalyzes the formation of the chromene ring in this compound. |

Identification of Novel Molecular Targets and Therapeutic Applications

Pyranocoumarins as a class have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov These activities suggest that this compound may interact with a variety of molecular targets within the cell.

A significant area of future research will be the identification of these specific molecular targets. For example, many coumarins exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response. nih.govnih.gov Studies on other pyranocoumarins have shown they can suppress the production of pro-inflammatory cytokines like TNF-α and interleukins, and inhibit the activity of enzymes such as cyclooxygenase (COX)-2. nih.govnih.govmdpi.com Investigating whether this compound shares these mechanisms will be a key research focus.

In the context of cancer, coumarin derivatives have been shown to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis. nih.govnih.gov The potential of this compound as an anticancer agent could be explored by screening its activity against various cancer cell lines and identifying its molecular targets, which may include protein kinases, transcription factors, or components of apoptotic pathways. nih.govfrontiersin.org The structural similarity to compounds like calanolide (B8761490) A, a known anti-HIV-1 agent, also suggests potential antiviral applications that warrant investigation. nih.gov

Advanced Synthetic Methodologies for Enantioselective and Scalable Production

The complex structure of this compound presents a challenge for chemical synthesis. The development of efficient, stereoselective, and scalable synthetic routes is crucial for producing sufficient quantities of the compound for extensive biological testing and potential therapeutic development.

Current research in the synthesis of related pyranocoumarins and chromenes provides a strong foundation. One promising approach is the use of multicomponent reactions, which can rapidly generate molecular complexity from simple starting materials. nih.govresearchgate.net Additionally, the development of enantioselective synthesis methods is critical, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. Recent advances in the enantioselective synthesis of 4-amino-3,4-dihydrocoumarins using sulfinylimines as chiral auxiliaries highlight the potential for developing stereocontrolled routes to related compounds. us.es

Future synthetic efforts will likely focus on:

Catalytic Methods: Employing transition metal catalysts or organocatalysts to achieve high efficiency and selectivity. nih.gov

Flow Chemistry: Utilizing continuous flow reactors to enable safer, more efficient, and scalable production.

Bio-inspired Synthesis: Mimicking the biosynthetic pathway to develop more efficient and environmentally friendly synthetic strategies.

| Synthetic Strategy | Description | Relevance to this compound |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product, increasing efficiency. nih.govresearchgate.net | Could provide a rapid route to the pyranocoumarin core of this compound. |

| Enantioselective Synthesis | Methods that produce a single enantiomer of a chiral molecule, which is important for pharmacological activity. us.es | Crucial for the synthesis of optically pure this compound to evaluate the activity of individual stereoisomers. |

| Scalable Synthesis | Developing synthetic routes that can be scaled up to produce large quantities of the compound. | Essential for preclinical and clinical development. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Mechanistic Insights

The integration of "omics" technologies offers a powerful approach to understanding the biological effects of this compound at a systems level.

Genomics: Sequencing the genomes of Spathelia species can help identify gene clusters involved in the biosynthesis of pyranocoumarins. nih.gov This information can be used to predict the functions of biosynthetic enzymes and to engineer host organisms for production.

Proteomics: By analyzing the entire protein content of cells or tissues treated with this compound, researchers can identify proteins that are upregulated or downregulated, providing clues about the compound's mechanism of action. nih.govmdpi.com This can help to identify novel molecular targets and affected cellular pathways.

Metabolomics: This technology can be used to analyze the complete set of metabolites in a biological sample. By comparing the metabolic profiles of treated and untreated cells, researchers can understand how this compound alters cellular metabolism, which can be particularly insightful for understanding its effects on cancer cells or inflamed tissues. nih.gov

The combined analysis of data from these different omics platforms can provide a comprehensive picture of the cellular response to this compound, revealing complex interactions and networks that would not be apparent from single-target studies.

Development of Advanced In Vivo Models for Efficacy and Mechanistic Studies

While in vitro studies are essential for initial screening and mechanistic investigations, the evaluation of the therapeutic potential of this compound ultimately requires the use of in vivo models.

For assessing potential anti-inflammatory activity, animal models of inflammation such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation are commonly used. nih.govresearchgate.net These models allow for the evaluation of the compound's ability to reduce swelling, inhibit the production of inflammatory mediators, and modulate immune cell infiltration. nih.gov

To investigate anticancer properties, a variety of animal models are available. These include xenograft models, where human cancer cells are implanted into immunodeficient mice, and genetically engineered mouse models that spontaneously develop tumors. nih.govfrontiersin.orgresearchgate.net These models are crucial for assessing the compound's ability to inhibit tumor growth, prevent metastasis, and for evaluating its pharmacokinetic and toxicological profiles. nih.govresearchgate.net

Future research will likely involve the use of more sophisticated in vivo models, such as humanized mice with a reconstituted human immune system, to better predict the efficacy and safety of this compound in humans.

Q & A

Q. What methodologies address discrepancies between computational predictions and experimental results in reactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.